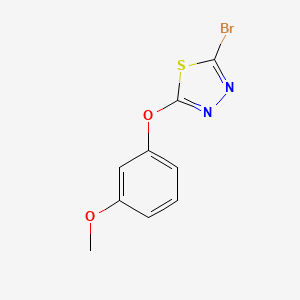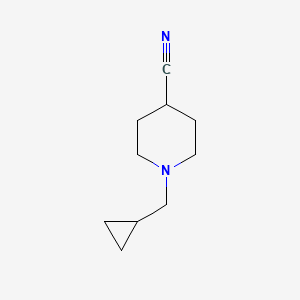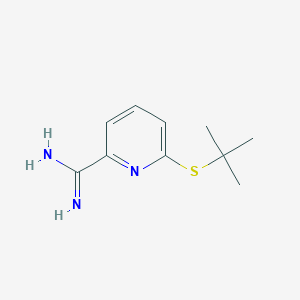
2-Bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole
Vue d'ensemble
Description
“2-Bromo-3 -methoxyacetophenone” is a compound that has been used to stabilize clopidogrel active metabolite (AM) in human plasma . It has also been used in the derivatisation of active metabolites in blood to ensure its stability during sample processing and storage .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a valuable but not well-developed process in organic synthesis . This process has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Applications De Recherche Scientifique
Photodynamic Therapy Application
2-Bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole derivatives exhibit promising properties for photodynamic therapy, particularly in cancer treatment. A study demonstrated the synthesis and characterization of a zinc phthalocyanine compound substituted with derivatives of 2-Bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole, showing high singlet oxygen quantum yield. This makes it a potential Type II photosensitizer for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
1,3,4-thiadiazole derivatives, closely related to 2-Bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole, have been synthesized and tested for their antimicrobial activities. These compounds showed significant activity against various microbial strains, highlighting their potential as antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Antiproliferative and Antimicrobial Activities
Another study explored Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, revealing their high DNA protective ability and strong antimicrobial activity. Specific compounds exhibited notable cytotoxicity against cancer cell lines, suggesting their potential use in chemotherapy (Gür et al., 2020).
Corrosion Inhibition
2-Bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole derivatives have been identified as effective corrosion inhibitors. A study investigated a 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel in an acidic environment. It demonstrated high protection degree and adsorption fitting the Langmuir isotherm model, indicating its efficiency in corrosion prevention (Attou et al., 2020).
Anticancer Activity
Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer activity. These compounds showed significant cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy (Kumar et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-13-6-3-2-4-7(5-6)14-9-12-11-8(10)15-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBWOZKTPFFSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1399956.png)


![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1399960.png)
![2-[(5-Bromopyridin-3-yl)oxy]acetamide](/img/structure/B1399963.png)

![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B1399967.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399970.png)
![2-(3-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399971.png)
![2-[(5-Bromopyridin-3-yl)oxy]acetohydrazide](/img/structure/B1399972.png)


